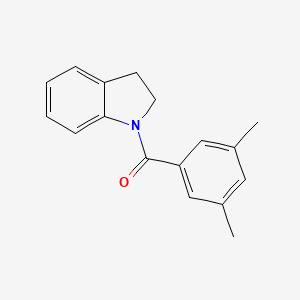
4-benzyl-1-cinnamoylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-cinnamoylpiperidine (BCP) is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to possess a range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-benzyl-1-cinnamoylpiperidine is not fully understood, but it is believed to act as a monoamine reuptake inhibitor, which increases the levels of serotonin and norepinephrine in the brain. 4-benzyl-1-cinnamoylpiperidine has also been found to activate the sigma-1 receptor, which is a protein that plays a role in regulating mood and cognition.
Biochemical and Physiological Effects:
4-benzyl-1-cinnamoylpiperidine has been found to have several biochemical and physiological effects, including increasing the levels of serotonin and norepinephrine in the brain, reducing inflammation, and protecting neurons from oxidative stress. 4-benzyl-1-cinnamoylpiperidine has also been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-benzyl-1-cinnamoylpiperidine in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. However, one of the limitations of using 4-benzyl-1-cinnamoylpiperidine is that it may not accurately reflect the effects of natural compounds found in the body, which may have different mechanisms of action and effects.
Future Directions
There are several future directions for research on 4-benzyl-1-cinnamoylpiperidine, including studying its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is also needed to understand the exact mechanism of action of 4-benzyl-1-cinnamoylpiperidine and its effects on different neurotransmitter systems in the brain. Additionally, more studies are needed to determine the safety and efficacy of 4-benzyl-1-cinnamoylpiperidine in humans.
Synthesis Methods
4-benzyl-1-cinnamoylpiperidine can be synthesized using a variety of methods, including the Mannich reaction, Friedel-Crafts reaction, and reductive amination. The most common method for synthesizing 4-benzyl-1-cinnamoylpiperidine involves the Mannich reaction, which involves the condensation of benzylamine, cinnamaldehyde, and piperidine in the presence of an acid catalyst. The product obtained from this reaction is then purified using column chromatography or recrystallization.
Scientific Research Applications
4-benzyl-1-cinnamoylpiperidine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, neuroprotective agent, and anti-inflammatory agent. Several studies have shown that 4-benzyl-1-cinnamoylpiperidine can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. 4-benzyl-1-cinnamoylpiperidine has also been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-21(12-11-18-7-3-1-4-8-18)22-15-13-20(14-16-22)17-19-9-5-2-6-10-19/h1-12,20H,13-17H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKQQQJPTMRHDP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-cinnamoylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)

![(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)

![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)